

Application Note: Quantitative Analysis of 17-methylnonadecanoyl-CoA using LC-MS/MS

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Compound of Interest

Compound Name: 17-methylnonadecanoyl-CoA

Cat. No.: B15597660

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Introduction

17-methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various physiological and pathological processes, including inborn errors of metabolism such as peroxisomal disorders.^[1] This application note provides a detailed protocol for the sensitive and specific quantification of **17-methylnonadecanoyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described is based on established principles for the analysis of long-chain and branched-chain fatty acyl-CoAs.^{[1][2][3]}

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation and extraction of acyl-CoAs. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI) mode is typically employed, monitoring the characteristic neutral loss of 507 Da from the precursor ion of the acyl-CoA molecule.^[3] Quantification is achieved by using a stable isotope-labeled or an odd-chain acyl-CoA internal standard to correct for matrix effects and variations in extraction recovery and instrument response.^{[4][5]}

Experimental Protocols

Materials and Reagents

- **17-methylnonadecanoyl-CoA** standard (or a suitable surrogate)
- Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA as internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Ammonium hydroxide (NH₄OH)
- Formic acid (FA)
- Biological matrix (e.g., cell lysates, tissue homogenates)

Sample Preparation

- **Thaw Samples:** Thaw frozen biological samples on ice.
- **Spike Internal Standard:** Add a known amount of the internal standard (e.g., 50 pmol of C17:0-CoA) to each sample.
- **Protein Precipitation and Extraction:**
 - Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) to 100 µL of sample.
 - Vortex vigorously for 1 minute.
 - Incubate at -20°C for 30 minutes to facilitate protein precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant and transfer it to a new tube.

- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
- **Filtration:** Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium hydroxide in Water
Mobile Phase B	10 mM Ammonium hydroxide in Acetonitrile:Methanol (9:1 v/v)
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	20% B to 95% B over 10 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min.

Mass Spectrometry:

Parameter	Value
Instrument	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Instrument dependent, optimize for signal
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

The following table provides hypothetical MRM transitions for **17-methylnonadecanoyl-CoA** and a common internal standard, C17:0-CoA. These values should be optimized for the specific instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
17-methylnonadecanoyl-CoA	1084.7	577.7	35
C17:0-CoA (Internal Standard)	1042.6	535.6	35

Note: The product ions are derived from the characteristic neutral loss of the phosphopantetheine moiety (507 Da).

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of **17-methylnonadecanoyl-CoA** in a biological sample.

Table 1: Calibration Curve for **17-methylnonadecanoyl-CoA**

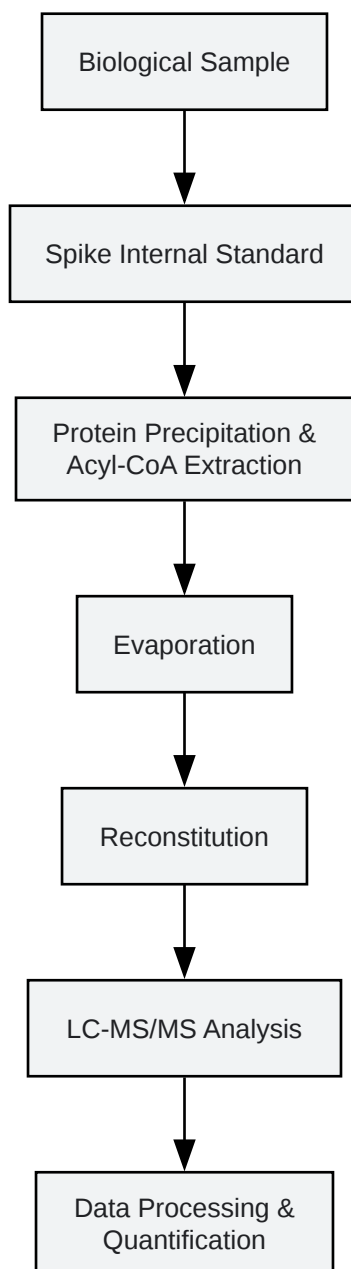
Concentration (nM)	Peak Area Ratio (Analyte/IS)	Accuracy (%)	Precision (%RSD)
1	0.012	98.5	4.2
5	0.058	101.2	3.5
10	0.115	102.1	2.8
50	0.592	99.8	1.9
100	1.189	100.5	1.5
500	5.976	99.1	2.1
1000	11.982	98.9	2.5

Table 2: Quantification of **17-methylnonadecanoyl-CoA** in Control vs. Treated Samples

Sample ID	Mean Concentration (nM)	Standard Deviation (nM)	%RSD
Control 1	25.4	2.1	8.3
Control 2	28.1	2.5	8.9
Control 3	26.8	2.3	8.6
Treated 1	45.2	3.8	8.4
Treated 2	48.9	4.1	8.4
Treated 3	46.5	3.9	8.4

Visualizations

Experimental Workflow



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Caption: A schematic of the experimental workflow for the quantification of **17-methylnonadecanoyl-CoA**.

Metabolic Pathway of Branched-Chain Fatty Acids

Caption: Simplified metabolic pathway of branched-chain fatty acids.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of **17-methylnonadecanoyl-CoA** in biological samples. The protocol can be adapted for the analysis of other long-chain and branched-chain acyl-CoAs. This methodology is a valuable tool for researchers in the fields of metabolism, lipidomics, and drug development.

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